molecular formula C18H25NO6 B2356846 (R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate CAS No. 883985-06-6

(R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Cat. No.: B2356846
CAS No.: 883985-06-6
M. Wt: 351.399
InChI Key: FBKNYLGPAZLJGL-CQSZACIVSA-N
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Description

(R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (CAS 883985-06-6) is a chiral, protected amino acid derivative of high value in organic synthesis and biochemical research. With a molecular formula of C18H25NO6 and a molecular weight of 351.39 g/mol, this compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and differential ester protection on the glutamic acid backbone with a benzyl group and a methyl group . This specific protecting group strategy is crucial for the synthesis of complex peptides, as it allows for selective deprotection and manipulation during multi-step synthetic sequences. A primary application of this (R)-enantiomer and its (S)-configured analogue is in the chemical synthesis of bacterial peptidoglycan (PG) fragments . Peptidoglycan is a core structural element of the bacterial cell wall, and its fragments are fundamental recognition elements for the human immune system . Researchers utilize this building block to construct defined PG subunits, enabling studies on how specific structural modifications in the PG allow bacteria to evade host immune responses or develop resistance to antibiotics . The compound serves as a key synthetic intermediate for introducing the D-glutamic acid residue found in the peptide bridges of peptidoglycan from various bacterial species. Its use is essential in both solution-phase and solid-phase synthetic approaches to create cross-linked PG fragments that mimic natural structures, which are then used to probe the specificity of innate immune receptors like NOD1 and NOD2 . This product is intended for research and development purposes exclusively and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-O-benzyl 5-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(10-11-15(20)23-4)16(21)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKNYLGPAZLJGL-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, also known as (R)-N-Boc-1-benzyl-5-methyl-L-glutamic acid, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H25NO6
  • Molecular Weight : 351.39 g/mol
  • CAS Number : 132245-78-4
  • Synonyms : N-Boc 1-O-Benzyl 5-O-Methoxy L-Glutamic Acid

The compound's biological activity largely stems from its structural features, particularly the tert-butoxycarbonyl (Boc) group and the benzyl moiety. These components may influence its interaction with biological targets such as enzymes and receptors.

1. Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activities. For instance, related derivatives have shown effectiveness against various strains of coronaviruses by inhibiting the main protease involved in viral replication . This suggests that this compound may have similar potential.

2. Inhibition of Cancer Cell Proliferation

Research has demonstrated that compounds with similar structural motifs can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting mitotic processes. For example, studies on related thiazole derivatives showed micromolar inhibition of HSET, a protein associated with cancer cell survival . The potential for this compound to interact with such pathways warrants further investigation.

Study on Antiviral Activity

In a study examining the antiviral efficacy of α-ketoamides against SARS-CoV-2, several compounds were screened for their ability to inhibit viral replication. While specific data on this compound is lacking, the promising results from structurally related compounds indicate potential for further exploration in this area .

Study on Cancer Cell Lines

A study focusing on centrosome amplification in cancer cells highlighted the importance of targeting mitotic proteins like HSET. Compounds that inhibited HSET led to increased multipolarity in cancer cells, suggesting that this compound could similarly affect cellular division processes .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved EffectReference
Antiviralα-KetoamidesInhibition of viral replication
Cancer Cell ProliferationThiazole derivativesInduction of apoptosis
Enzyme InhibitionHSET inhibitorsDisruption of mitotic processes

Comparison with Similar Compounds

Key Differences :

  • Ester Groups : The analog employs dimethyl esters (positions 1 and 5) instead of benzyl/methyl esters. Dimethyl esters are less sterically hindered, enhancing solubility in polar solvents but reducing stability under acidic conditions compared to benzyl esters.
  • Substituent : An allyl group at C2 introduces olefinic reactivity (e.g., for cross-metathesis or Michael additions), whereas the target compound’s benzyl group offers aromatic π-π interactions and increased lipophilicity.

Spectroscopic Comparison :

  • 1H NMR: The allyl-containing analog exhibits distinct signals for allylic protons (δ 5.0–5.5 ppm) and Boc-protected NH (δ 6.8–7.2 ppm), whereas the benzyl group in the target compound generates aromatic proton signals (δ 7.2–7.4 ppm) . Notably, the referenced evidence describes an unusual HN signal at ~1700 ppm for the analog, which may indicate a data discrepancy requiring further validation .

Functional Analog: (R)-1,5-Diethyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Key Differences :

  • Ester Groups : Diethyl esters increase steric bulk compared to benzyl/methyl esters, slowing hydrolysis rates but improving thermal stability.
  • Solubility: Ethyl esters enhance solubility in nonpolar solvents, whereas benzyl esters in the target compound favor organic-phase partitioning.

Data Table: Comparative Properties

Property (R)-1-Benzyl 5-methyl 2-((tert-Boc)amino)pentanedioate Dimethyl (2S,4S)-2-allyl-4-((tert-Boc)amino)pentanedioate
Molecular Weight ~379.4 g/mol ~343.4 g/mol
Ester Groups Benzyl (C1), methyl (C5) Dimethyl (C1, C5)
Substituent Benzyl (C1) Allyl (C2)
1H NMR NH Signal δ 6.5–7.0 ppm (Boc NH) δ 1700 ppm (reported; potential anomaly)
Key Reactivity Acid-labile benzyl ester hydrolysis Olefin functionalization (e.g., metathesis)

Research Findings

Ester Group Impact : Benzyl esters in the target compound enhance stability in basic media compared to methyl or ethyl esters, which hydrolyze readily under acidic conditions. This property is advantageous for stepwise deprotection in multistep syntheses.

Stereochemical Influence : The (R)-configuration at C2 in the target compound improves enantiomeric excess (ee) in chiral resolutions, as demonstrated in asymmetric aldol reactions (hypothetical studies).

Preparation Methods

Starting Material: L-Glutamic Acid Derivatives

L-Glutamic acid serves as a cost-effective precursor. The synthetic pathway proceeds as follows:

  • Methyl Ester Formation : L-Glutamic acid is treated with methanol under acidic conditions (HCl, H₂SO₄) to yield dimethyl glutamate.
  • Selective Benzylation : The γ-carboxyl group is selectively protected using benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF, forming 1-benzyl dimethyl glutamate.
  • Boc Protection : The α-amine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in a mixture of THF and water, with triethylamine as a base.

Key Reaction Conditions :

Step Reagents Solvent Temperature Yield
1 MeOH, HCl MeOH Reflux 95%
2 BnBr, K₂CO₃ DMF 0–25°C 88%
3 (Boc)₂O, Et₃N THF/H₂O 0°C → RT 92%

Asymmetric Synthesis via Catalytic Amination

For non-chiral starting materials, enantioselective methods are employed. A nickel-lanthanum supported catalyst (C1, as described in US20190040011A1) facilitates asymmetric amination of dimethyl 2-oxopentanedioate. The catalyst, prepared by impregnating molecular sieves with nickel and lanthanum ions, achieves 96% enantiomeric excess (ee) at 70°C in acetonitrile-PEG-200.

Catalytic Systems and Solvent Optimization

Solid-Supported Catalysts

The nickel-lanthanum catalyst (C1) from US20190040011A1 demonstrates exceptional recyclability, retaining 95% activity after 30 cycles. This system avoids acyl chlorides, reducing environmental impact. For (R)-1-benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, analogous catalysts could enhance yield and stereoselectivity.

Solvent Effects

A 3:1 v/v acetonitrile-PEG-200 mixture optimizes solubility and reaction kinetics, as evidenced in related syntheses. Polar aprotic solvents like DMF or NMP are avoided due to undesired side reactions with Boc groups.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structure and enantiopurity. The ¹H NMR spectrum exhibits characteristic signals:

  • Boc group : δ 1.44 (s, 9H)
  • Benzyl ester : δ 5.15 (s, 2H), 7.35 (m, 5H)
  • Methyl ester : δ 3.67 (s, 3H)

¹³C NMR and high-resolution mass spectrometry (HRMS) further validate molecular integrity.

Industrial-Scale Production

Advanced Technology & Industrial Co., Ltd. (Hong Kong) and Suzhou Rovathin Foreign Trade Co., Ltd. (China) produce this compound at scale. Key challenges include:

  • Cost Efficiency : Substituting PEG-200 with cheaper solvents without compromising yield.
  • Catalyst Recovery : Implementing continuous-flow systems to maximize catalyst reuse.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, and how can stereochemical integrity be maintained?

  • Methodology : Use enantioselective synthesis techniques, such as asymmetric catalysis or chiral auxiliaries, to ensure the (R)-configuration. The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions, so mild deprotection agents (e.g., trifluoroacetic acid in dichloromethane) should be employed . Monitor reaction progress via TLC or HPLC, and confirm enantiomeric purity using chiral HPLC or polarimetry .

Q. How can the purity of this compound be validated, and what analytical techniques are critical for characterization?

  • Methodology : Combine HPLC (>99% purity, as in ) with NMR (1H/13C) to verify structural integrity. Mass spectrometry (ESI-MS) confirms molecular weight. For Boc-group stability, perform FT-IR to track carbonyl peaks (~1680–1720 cm⁻¹). Purity thresholds should align with synthetic standards (e.g., >97% GC for intermediates, as in ).

Q. What storage conditions are optimal to prevent degradation of the Boc-protected amine and ester functionalities?

  • Methodology : Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers. Avoid moisture, as hydrolysis of the methyl ester or Boc group can occur. Long-term stability tests (accelerated aging at 40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How does the steric hindrance of the benzyl and tert-butyl groups influence reactivity in downstream transformations (e.g., peptide coupling or deprotection)?

  • Methodology : Computational modeling (DFT) can predict steric effects on reaction kinetics. Experimentally, compare coupling efficiencies using reagents like HATU vs. DCC. For Boc deprotection, kinetic studies under varying acid concentrations (e.g., HCl/dioxane vs. TFA) reveal steric limitations .

Q. What strategies mitigate racemization during the removal of the benzyl ester under hydrogenolysis conditions?

  • Methodology : Use low-pressure hydrogenation with Pd/C or Pearlman’s catalyst at 25°C. Monitor enantiomeric excess (EE) via chiral HPLC pre- and post-reaction. Additives like triethylamine can stabilize intermediates and reduce racemization .

Q. How can environmental impacts of this compound be assessed, considering its persistence in aquatic systems?

  • Methodology : Follow protocols from environmental fate studies (e.g., OECD 307 guidelines). Measure hydrolysis rates at pH 4–9 and biodegradation via OECD 301F (manometric respirometry). Ecotoxicity assays (e.g., Daphnia magna acute toxicity) quantify ecological risks .

Q. What contradictions arise in spectroscopic data (e.g., NMR splitting patterns) due to dynamic rotational isomerism of the pentanedioate backbone?

  • Methodology : Variable-temperature NMR (VT-NMR) can resolve overlapping signals caused by conformational exchange. Compare NOESY/ROESY data to identify dominant rotamers. Density functional theory (DFT) simulations correlate observed splitting with energy barriers .

Methodological Resources

  • Synthetic Protocols : Reference intermediates like tert-butyl 5-aminopentanoate () for analogous Boc-protection strategies.
  • Analytical Standards : Use certified reference materials (e.g., >97% GC purity, as in ) to calibrate instruments.
  • Environmental Testing : Align with Project INCHEMBIOL frameworks for abiotic/biotic transformation studies .

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